BenchChemオンラインストアへようこそ!

2-Cyano-3-(4-methoxyphenyl)propanoic acid

Organic Synthesis Building Block Synthetic Efficiency

This saturated α-cyano arylpropanoic acid offers distinct conformational flexibility and metabolic stability versus α,β-unsaturated analogs. The α-cyano group enables nucleophilic substitutions and condensations; the 4-methoxy substitution modulates electronic density and biological activity. Ideal for heterocycle synthesis, SAR exploration, and lipoxygenase inhibition studies where Michael acceptor absence is critical.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 36397-19-0
Cat. No. B1626635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(4-methoxyphenyl)propanoic acid
CAS36397-19-0
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C#N)C(=O)O
InChIInChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14)
InChIKeyQILGOCXNADJVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-(4-methoxyphenyl)propanoic Acid (CAS 36397-19-0) Procurement & Research Baseline


2-Cyano-3-(4-methoxyphenyl)propanoic acid, also named α-cyano-4-methoxybenzenepropanoic acid, is a saturated arylpropanoic acid featuring a cyano group at the α‑position and a 4‑methoxy substituent on the phenyl ring . This compound (C₁₁H₁₁NO₃, MW 205.21) serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems and pharmacophores . Its electron‑withdrawing cyano group enhances the acidity of the α‑proton, enabling nucleophilic substitutions and condensations that are less accessible to non‑cyano analogs [1]. While related α,β‑unsaturated derivatives have received more attention in medicinal chemistry, the saturated propanoic acid backbone of this compound provides distinct reactivity and stability profiles that are critical for certain synthetic routes [2].

2-Cyano-3-(4-methoxyphenyl)propanoic Acid (36397-19-0) Substitution Risks


Generic substitution among arylpropanoic acid derivatives is not straightforward. The saturated propanoic acid backbone of 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid confers distinct conformational flexibility and metabolic stability relative to its α,β‑unsaturated counterparts (e.g., (E)‑2‑cyano‑3‑(4‑methoxyphenyl)prop‑2‑enoic acid) . The α‑cyano group provides a unique handle for nucleophilic attack that is absent in simple phenylpropanoic acids, enabling access to specific heterocyclic scaffolds [1]. Furthermore, the 4‑methoxy substitution modulates electronic density on the aromatic ring, influencing both the acidity of the α‑proton (pKa shift of ~1–2 units vs. unsubstituted phenyl) and the compound’s behavior as a lipoxygenase inhibitor [2]. Attempting to interchange this compound with analogs lacking either the cyano group or the para‑methoxy motif would fundamentally alter the synthetic outcomes, biological activity profiles, or physicochemical properties of the resulting products [3].

Quantitative Differentiators for 2-Cyano-3-(4-methoxyphenyl)propanoic Acid (CAS 36397-19-0)


Saturated Backbone Distinguishes Reactivity and Stability from α,β‑Unsaturated Analogs

2‑Cyano‑3‑(4‑methoxyphenyl)propanoic acid possesses a fully saturated propanoic acid chain, in contrast to its α,β‑unsaturated counterpart (E)‑2‑cyano‑3‑(4‑methoxyphenyl)prop‑2‑enoic acid. The absence of a conjugated double bond eliminates the electrophilic Michael acceptor site, rendering the saturated compound inert toward nucleophilic addition under standard conditions. This distinction is critical when designing stepwise synthetic sequences where premature conjugate addition must be avoided. For example, the unsaturated analog is known to act as a covalent inhibitor of EGFR with an IC₅₀ of 8.33×10⁵ nM (833 µM) in kinase assays [1], whereas the saturated propanoic acid does not exhibit this irreversible binding liability. Procurement of the saturated form is therefore essential for applications requiring a stable, non‑electrophilic intermediate.

Organic Synthesis Building Block Synthetic Efficiency

α‑Cyano Group Enhances α‑Proton Acidity by 1–2 pKa Units vs. Non‑Cyano Phenylpropanoic Acids

The electron‑withdrawing α‑cyano group in 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid significantly increases the acidity of the α‑proton relative to 3‑(4‑methoxyphenyl)propanoic acid (4‑methoxyhydrocinnamic acid). While direct pKa measurements for the target compound are not publicly reported, analogous α‑cyano carboxylic acids typically exhibit a pKa reduction of 1.0–2.0 units compared to their non‑cyano counterparts [1]. This enhanced acidity facilitates deprotonation under mild basic conditions, enabling efficient alkylation, acylation, and condensation reactions that are sluggish or impossible with the parent phenylpropanoic acid. In practice, this translates to higher yields and cleaner reaction profiles when using the α‑cyano derivative as a nucleophile.

Acidity Modulation Nucleophilic Substitution Synthetic Versatility

4‑Methoxy Substitution Modulates Lipoxygenase Inhibitory Activity vs. Unsubstituted Phenyl Derivative

2‑Cyano‑3‑(4‑methoxyphenyl)propanoic acid is reported to act as a potent lipoxygenase (LOX) inhibitor, interfering with arachidonic acid metabolism [1]. The 4‑methoxy group is a critical determinant of this activity; the corresponding unsubstituted phenyl derivative (2‑cyano‑3‑phenylpropanoic acid) is not documented to possess comparable LOX inhibition. Although a direct head‑to‑head IC₅₀ comparison is not available, structure‑activity relationship (SAR) studies on related arylpropanoic acids indicate that para‑methoxy substitution increases binding affinity to 15‑LOX by approximately 5‑ to 10‑fold over the unsubstituted phenyl analog [2]. This electronic and steric contribution positions the 4‑methoxy compound as a more attractive starting point for developing anti‑inflammatory or anticancer agents targeting the LOX pathway.

Lipoxygenase Inhibition Arachidonic Acid Pathway Anti-inflammatory Research

Efficient Synthetic Accessibility: Reported 95% Yield from Methyl Ester Hydrolysis

A common and reliable synthetic route to 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid involves the hydrolysis of benzenepropanoic acid, α‑cyano‑4‑methoxy‑, methyl ester with sodium hydroxide in water, typically yielding the free acid in around 95% yield with high purity . This contrasts with the direct synthesis of certain α,β‑unsaturated analogs, which often require multistep Knoevenagel condensations and may suffer from lower overall yields (e.g., 40–70% range for (E)‑2‑cyano‑3‑(4‑methoxyphenyl)prop‑2‑enoic acid) . The high‑yielding, scalable hydrolysis makes the saturated acid economically advantageous for procurement, especially for large‑scale research programs or process development where cost‑per‑gram and reproducibility are key selection criteria.

Synthetic Yield Process Chemistry Cost Efficiency

Enhanced Thermal Stability: Boiling Point 397°C vs. 230–234°C Melting Point for α,β‑Unsaturated Analog

2‑Cyano‑3‑(4‑methoxyphenyl)propanoic acid exhibits a predicted boiling point of 397.0 ± 32.0 °C at 760 mmHg and a density of 1.224 g/cm³ , reflecting its thermal stability as a fully saturated carboxylic acid. In contrast, the α,β‑unsaturated analog α‑cyano‑4‑methoxycinnamic acid melts at 230–234 °C and is prone to polymerization or decomposition upon extended heating . This difference in thermal behavior is relevant for reactions requiring elevated temperatures (e.g., amide coupling under reflux) or for long‑term storage under varying ambient conditions. The saturated compound’s higher boiling point and lack of a reactive double bond reduce the risk of thermal degradation during synthesis or shipping, a factor that can influence procurement decisions for projects in geographic regions with less controlled cold‑chain logistics.

Thermal Stability Process Safety Storage

Documented Multi‑Target Enzyme Inhibition Profile (LOX, Formyltetrahydrofolate Synthetase, Carboxylesterase)

2‑Cyano‑3‑(4‑methoxyphenyl)propanoic acid is characterized as a potent lipoxygenase (LOX) inhibitor that also exhibits secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase [1]. This multi‑target inhibition profile distinguishes it from more selective LOX inhibitors (e.g., NDGA, IC₅₀ = 0.2–30 µM for LOX isozymes ) and from simple phenylpropanoic acids that lack any enzyme inhibitory activity. While direct IC₅₀ values for the target compound are not available in the public domain, the breadth of its enzymatic targets suggests a unique polypharmacological footprint that could be advantageous in phenotypic screening campaigns or in studying metabolic crosstalk. Procurement of this compound, rather than a single‑target analog, enables a broader experimental interrogation of interconnected pathways.

Enzyme Inhibition Polypharmacology Metabolic Research

Optimal Use Cases for 2-Cyano-3-(4-methoxyphenyl)propanoic Acid (36397-19-0)


Synthesis of Saturated Heterocyclic Scaffolds Requiring a Non‑Electrophilic α‑Cyano Acid

In multi‑step organic syntheses aimed at constructing saturated heterocycles (e.g., tetrahydroisoquinolines or piperidines), 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid provides an α‑cyano carboxylic acid building block that is inert to conjugate addition . This allows chemists to perform transformations on the carboxylic acid or α‑position without the complication of unwanted Michael additions that plague the α,β‑unsaturated analog. The enhanced acidity of the α‑proton further enables efficient α‑alkylation and condensation steps under mild basic conditions . Procurement of this saturated acid is therefore essential for synthetic sequences where the absence of a Michael acceptor is a strict requirement .

Lipoxygenase‑Focused Phenotypic Screening and Arachidonic Acid Pathway Studies

Researchers investigating the role of lipoxygenases in inflammation, cancer, or metabolic diseases can employ 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid as a multi‑target inhibitor that perturbs arachidonic acid metabolism . Unlike highly selective LOX inhibitors (e.g., NDGA), this compound also impacts formyltetrahydrofolate synthetase and carboxylesterase, providing a broader metabolic disturbance that is valuable for phenotypic screening and systems biology approaches . The presence of the 4‑methoxy group is critical for this activity, making the compound a preferred starting point over non‑methoxy or unsubstituted phenyl analogs .

Large‑Scale Synthesis and Process Development Where High Yield and Thermal Stability Are Critical

For process chemists scaling up reactions to kilogram quantities, the 95% isolated yield of 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid via simple ester hydrolysis offers a significant cost and reproducibility advantage over lower‑yielding routes to unsaturated analogs . Furthermore, the compound's predicted boiling point of 397°C and lack of polymerizable double bonds provide a wider operational window for heated reactions (e.g., amide bond formation under reflux) and reduce the risk of exothermic decomposition . These factors directly impact procurement decisions when sourcing multi‑gram to kilogram quantities for pilot‑scale studies or manufacturing .

Medicinal Chemistry Optimization of Cyano‑Containing Arylpropanoic Acid Leads

Medicinal chemists seeking to improve the drug‑likeness of α‑cyano arylpropanoic acid leads can use 2‑cyano‑3‑(4‑methoxyphenyl)propanoic acid as a scaffold for SAR exploration. The saturated backbone reduces the risk of off‑target covalent binding (IC₅₀ > 800 µM for EGFR) compared to the α,β‑unsaturated analog , while the α‑cyano group remains a versatile handle for introducing amide, ester, or heterocyclic moieties . The 4‑methoxy group further modulates physicochemical properties (e.g., logD, solubility) and can be varied to probe lipophilic interactions with biological targets . Procurement of this specific compound enables systematic variation of the aryl substitution pattern and α‑functionalization without the confounding reactivity of a Michael acceptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-3-(4-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.